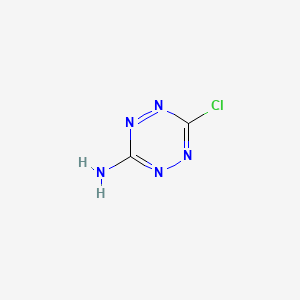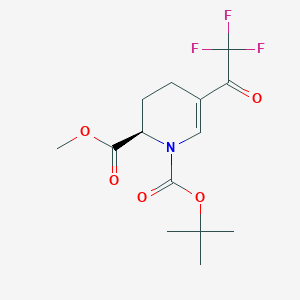![molecular formula C29H35NO3 B2374431 N,N-Diisopropil[3-(2-benciloxi-5-carboxifenil)-3-fenilpropil]amina CAS No. 701906-29-8](/img/structure/B2374431.png)
N,N-Diisopropil[3-(2-benciloxi-5-carboxifenil)-3-fenilpropil]amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine is a complex organic compound with the molecular formula C29H35NO3 and a molecular weight of 445.6 g/mol . This compound is characterized by its unique structure, which includes a benzyloxy group, a carboxyphenyl group, and a phenylpropyl group, all attached to a diisopropylamine moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Aplicaciones Científicas De Investigación
N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzyloxy Intermediate: The synthesis begins with the preparation of the benzyloxy intermediate by reacting benzyl alcohol with a suitable carboxylic acid derivative under acidic conditions.
Coupling Reaction: The benzyloxy intermediate is then coupled with a phenylpropylamine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Diisopropylamine Group:
Industrial Production Methods
In industrial settings, the production of N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diisopropylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical reactions and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diisopropyl[3-(2-hydroxy-5-carboxyphenyl)-3-phenylpropyl]amine: Similar structure but with a hydroxy group instead of a benzyloxy group.
N,N-Diisopropyl[3-(2-methoxy-5-carboxyphenyl)-3-phenylpropyl]amine: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine is unique due to the presence of the benzyloxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies.
Propiedades
IUPAC Name |
3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-phenylmethoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO3/c1-21(2)30(22(3)4)18-17-26(24-13-9-6-10-14-24)27-19-25(29(31)32)15-16-28(27)33-20-23-11-7-5-8-12-23/h5-16,19,21-22,26H,17-18,20H2,1-4H3,(H,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWIVHKZEWPBJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)OCC3=CC=CC=C3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dimethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2374354.png)

![1-benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-1,3-benzodiazole](/img/structure/B2374357.png)


![2-(2-(4-chlorophenyl)-4,6-dioxo-3-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2374361.png)
![N-(3-methoxyphenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2374362.png)
![8-(furan-2-ylmethyl)-3-isopentyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2374363.png)
![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2374365.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2374367.png)
![Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2374370.png)
